molecular formula C6H5N5O B13098504 [1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide

[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B13098504
M. Wt: 163.14 g/mol
InChI Key: IHGNHWOZPLLPQV-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,3-triazole-4-carboxamide with malononitrile and cyclohexanone, resulting in the formation of the desired compound . This reaction can be carried out under microwave irradiation, which offers the advantage of shorter reaction times and higher yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: [1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of [1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: [1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its unique structural features and diverse range of biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C6H5N5O

Molecular Weight

163.14 g/mol

IUPAC Name

triazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C6H5N5O/c7-5(12)4-6-8-2-1-3-11(6)10-9-4/h1-3H,(H2,7,12)

InChI Key

IHGNHWOZPLLPQV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=N2)C(=O)N)N=C1

Origin of Product

United States

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